![molecular formula C20H16N2O3S B2893195 (Z)-methyl 2-((2-phenylacetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941917-03-9](/img/structure/B2893195.png)
(Z)-methyl 2-((2-phenylacetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
Chemical Reactions Analysis
The compound contains several reactive sites, including the imine nitrogen, the ester carbonyl, and the alkyne. These could potentially undergo a variety of reactions, such as nucleophilic addition or substitution, or participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar carboxylate ester and imine could influence its solubility in different solvents .Scientific Research Applications
Catalytic Activity in Organic Synthesis
This compound exhibits potential as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-heteroatom bonds. The presence of the benzothiazole moiety can enhance the catalytic efficiency in various organic transformations .
Photocatalysis
The compound’s structure suggests it may act as a photosensitizer in photocatalytic processes. This application is essential in environmental remediation and the development of green chemistry protocols, where light can induce chemical reactions without harsh conditions or toxic reagents .
properties
IUPAC Name |
methyl 2-(2-phenylacetyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-3-11-22-16-10-9-15(19(24)25-2)13-17(16)26-20(22)21-18(23)12-14-7-5-4-6-8-14/h1,4-10,13H,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUXLNIVRDPFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-((2-phenylacetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate |
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